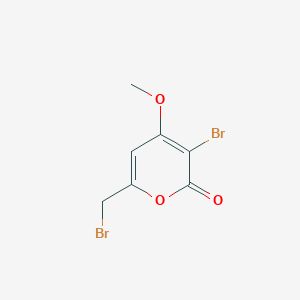
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one is an organic compound that belongs to the class of pyranones. This compound is characterized by the presence of bromine atoms at the 3 and 6 positions, a bromomethyl group at the 6 position, and a methoxy group at the 4 position. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one typically involves the bromination of a suitable pyranone precursor. One common method involves the bromination of 4-methoxy-2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The bromomethyl group can be introduced by reacting the intermediate with formaldehyde and hydrobromic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
Substitution: Formation of substituted pyranones with various functional groups.
Oxidation: Formation of 3-bromo-6-(bromomethyl)-4-oxo-2H-pyran-2-one.
Reduction: Formation of 3-bromo-6-methyl-4-methoxy-2H-pyran-2-one.
科学研究应用
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the bromomethyl group can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with different substituents, leading to distinct chemical properties and reactivity.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine:
3-Bromo-6-(bromomethyl)phenanthrene: Similar bromomethyl group but different core structure, affecting its chemical behavior and uses.
Uniqueness
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one is unique due to the combination of bromine atoms, a bromomethyl group, and a methoxy group on the pyranone ring. This unique arrangement of functional groups imparts specific reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications.
属性
CAS 编号 |
81960-53-4 |
|---|---|
分子式 |
C7H6Br2O3 |
分子量 |
297.93 g/mol |
IUPAC 名称 |
3-bromo-6-(bromomethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C7H6Br2O3/c1-11-5-2-4(3-8)12-7(10)6(5)9/h2H,3H2,1H3 |
InChI 键 |
PAIDJOOJGIGMGJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=O)OC(=C1)CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


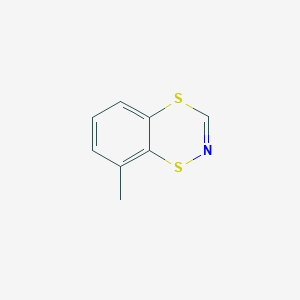
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
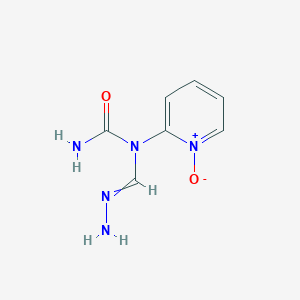
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)

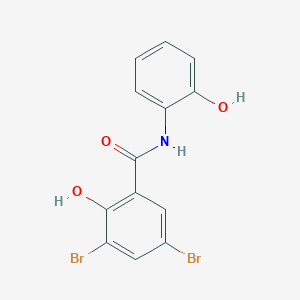


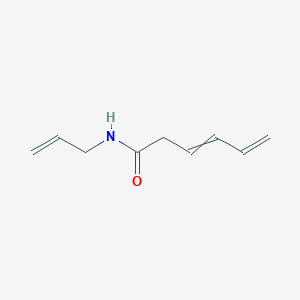
silane](/img/structure/B14413299.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)

![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)
